molecular formula C10H8N2O2S B5626381 5-formyl-4-(3-methyl-1-pyridiniumyl)-1,3-thiazol-2-olate

5-formyl-4-(3-methyl-1-pyridiniumyl)-1,3-thiazol-2-olate

Cat. No. B5626381
M. Wt: 220.25 g/mol
InChI Key: ZDBSHHFSTGSCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest falls within the category of heterocyclic compounds, specifically thiazole derivatives, which are of significant interest due to their diverse chemical and physical properties. These compounds are synthesized through various methods and have wide applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of thiazole derivatives, such as the related compounds, involves catalyzed reactions and cyclization processes. For instance, compounds have been synthesized using manganese(II) catalyzed reactions, leading to the formation of thiadiazole derivatives through cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate, resulting in the loss of H2O (Dani et al., 2013). Additionally, the use of 1,4-zwitterions derived from thiazole and acetylenedicarboxylates at low temperatures has facilitated the synthesis of thiazolo[3,2-a]pyridine derivatives, indicating the versatility of synthesis approaches (Terzidis et al., 2010).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by intramolecular as well as intermolecular hydrogen bonding, stabilizing the structure. Single crystal X-ray data and DFT studies have been utilized to determine the geometry optimization and structural stability, showcasing the compounds' stable nature due to negative values of HOMO and LUMO energies, indicating electron transition associated mainly with π⋯π transition (Dani et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives often result in the formation of highly substituted and structurally diverse compounds. For example, reactions with pyridinium ylides have led to the diastereoselective formation of olates, demonstrating the chemical versatility and reactivity of thiazole derivatives in Michael addition and 1,3-cycloaddition reactions (Risitano et al., 1997).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and crystalline form, are influenced by their molecular structure and intermolecular interactions. The presence of various functional groups and the compound's geometry significantly affect these properties, making them crucial for their application in different fields.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and the ability to undergo various chemical reactions, are key characteristics of thiazole derivatives. Their potential to form stable complexes with metals and undergo cycloaddition reactions showcases their chemical versatility and importance in synthetic chemistry (Melo et al., 1999).

properties

IUPAC Name

5-formyl-4-(3-methylpyridin-1-ium-1-yl)-1,3-thiazol-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-7-3-2-4-12(5-7)9-8(6-13)15-10(14)11-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBSHHFSTGSCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)C2=C(SC(=N2)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.